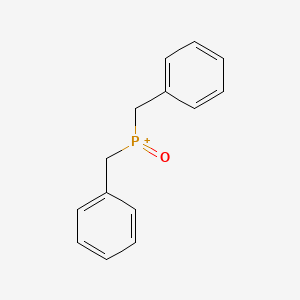

Dibenzyl(oxo)phosphanium

Description

Contextualization within Organophosphorus(V) Chemistry

Organophosphorus chemistry is a broad field that studies organic compounds containing phosphorus. wikipedia.org These compounds are classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) being the most common. wikipedia.org Dibenzyl(oxo)phosphanium, with its central phosphorus atom double-bonded to an oxygen atom and single-bonded to two benzyl (B1604629) groups, falls under the category of phosphine (B1218219) oxides, a key class of organophosphorus(V) compounds. wikipedia.org Phosphine oxides are characterized by the general structure R₃P=O and are known for their thermal stability. wikipedia.org The P=O bond in these molecules is highly polar. wikipedia.org

Significance of Oxophosphonium Species in Modern Chemical Synthesis and Theory

Oxophosphonium ions, which are characterized by a tricoordinate phosphorus(V) center with a phosphorus-oxygen double bond, are fascinating and reactive intermediates in chemical reactions. researchgate.netresearchgate.net These species are the phosphorus analogues of carbonyl compounds and can undergo various transformations, making them valuable in organic synthesis. researchgate.netnih.govacs.org For instance, they have been shown to participate in [2+2] cycloaddition reactions with alkynes, leading to the formation of four-membered phosphorus-containing rings. researchgate.netnih.govacs.org The reactivity and stability of oxophosphonium ions are influenced by the substituents attached to the phosphorus atom. researchgate.net

The term "Dibenzyl(oxo)phosphanium" is often used interchangeably with "dibenzylphosphine oxide." Secondary phosphine oxides like dibenzylphosphine (B13814447) oxide exist in a tautomeric equilibrium with their trivalent phosphinous acid form. This equilibrium is crucial as it can influence the compound's reactivity, allowing it to act as a nucleophile or as a precursor to various ligands used in catalysis.

Overview of Current Research Trajectories

Recent research has highlighted the utility of dibenzylphosphine oxide as a key reagent in multicomponent reactions. A notable application is the one-pot, three-component synthesis of 3-oxoisoindolin-1-ylphosphine oxides. rsc.org In this catalyst-free reaction, 2-formylbenzoic acid, a primary amine, and dibenzylphosphine oxide react under mild conditions to form the corresponding phosphinoyl-functionalized isoindolinone in high yield. rsc.org

Specifically, the reaction of 2-formylbenzoic acid, butylamine, and dibenzylphosphine oxide in acetonitrile (B52724) at room temperature for 15 minutes resulted in the formation of dibenzyl-(2-butyl-3-oxo-2,3-dihydro-2H-isoindol-1-yl)phosphine oxide with a 96% isolated yield. rsc.org This research demonstrates a practical and efficient method for the synthesis of complex heterocyclic molecules with potential biological activity. rsc.org Some of the synthesized 3-oxoisoindolin-1-ylphosphine oxide derivatives have shown modest activity against certain cancer cell lines and antibacterial properties against specific Gram-positive bacteria. rsc.org

This synthetic strategy showcases the role of dibenzyl(oxo)phosphanium as a valuable building block in the construction of diverse and potentially bioactive molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

dibenzyl(oxo)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OP/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUCRQUNKQURRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[P+](=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OP+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10422835 | |

| Record name | dibenzyl(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10422835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13238-16-9 | |

| Record name | dibenzyl(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10422835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dibenzyl Oxo Phosphanium and Analogous Oxophosphonium Compounds

Formation via Phosphonium (B103445) Salt and Ylide Intermediates

Indirect methods that proceed through phosphonium salts and their corresponding ylides are powerful strategies for constructing specific oxophosphonium compounds, often with high degrees of control.

While not a direct combination, benzyl (B1604629) alcohols can be key precursors in reactions that ultimately yield phosphine (B1218219) oxides. The classic Appel reaction, for instance, converts an alcohol to an alkyl halide using triphenylphosphine (B44618) and a tetrahalomethane. In this process, the triphenylphosphine is consumed and converted into triphenylphosphine oxide, a stable byproduct.

A more direct phosphorylation of alcohols has been developed. For example, alcohols can undergo oxidative cross-coupling with compounds containing a P(O)-H moiety, such as H-phosphonates, mediated by systems like LiI/TBHP to form phosphate (B84403) esters. researchgate.net Similarly, triallyl phosphite (B83602) in the presence of molecular iodine can directly phosphorylate alcohols and phenols. researchgate.net

A common synthetic route to benzyl-substituted phosphine oxides is the Michaelis-Arbuzov reaction. This involves the reaction of a trialkyl phosphite with a benzyl halide. A key step in this reaction is the formation of a phosphonium intermediate which then rearranges to the final phosphonate (B1237965) product. frontiersin.org A related pathway, the Michaelis-Becker reaction, involves the reaction of a metallated dialkyl phosphite with an alkyl halide. frontiersin.org For the synthesis of dibenzyl(oxo)phosphanium itself, a more direct route would involve the quaternization of a phosphine with a benzyl halide, followed by a reaction sequence to generate the P=O bond. For example, alkylation of a phosphine with a benzyl halide produces a phosphonium salt. beilstein-journals.org

Controlling the spatial arrangement of substituents is a critical aspect of modern organic synthesis. In organophosphorus chemistry, stereoselectivity is crucial when creating P-chiral centers.

Regioselectivity: Regioselectivity refers to the control of which position in a molecule reacts. In the context of oxophosphonium synthesis, an example can be seen in the reduction of 1,2-dihydrophosphinine 1-oxides. The reduction with borane (B79455) dimethylsulfide (BMS) complex occurs regioselectively at the α,β-double bond to yield 1,2,3,6-tetrahydrophosphinine (B14316588) 1-oxides. mdpi.com This selectivity is attributed to both steric and electronic factors of the cyclic system.

Stereoselectivity: Stereoselective synthesis aims to control the formation of stereoisomers. This is particularly relevant for creating optically pure P-chiral phosphine oxides.

From Chiral Precursors: One of the most reliable methods is to start with an enantiomerically pure precursor. The reduction of P-chiral phosphine oxides to phosphines often proceeds with high stereospecificity, either retention or inversion of configuration depending on the reducing agent (e.g., HSiCl₃, TMDS). rsc.orgresearchgate.net The reverse reaction, oxidation of a P-chiral phosphine, typically proceeds with retention of configuration at the phosphorus center.

Asymmetric Catalysis: Asymmetric organocatalysis and metal complex catalysis are powerful tools for creating chiral molecules. mdpi.com For instance, the enantioselective alkylation of racemic secondary phosphines can be achieved through dynamic kinetic resolution using chiral platinum or ruthenium catalysts. beilstein-journals.org This approach allows for the synthesis of P-stereogenic phosphines, which can then be oxidized to the corresponding chiral phosphine oxides.

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Reference |

| Reduction of P-chiral phosphine oxide | HSiCl₃/Et₃N | Inversion of configuration | rsc.org |

| Reduction of P-chiral phosphine oxide | TMDS/Ti(OiPr)₄ | Retention of configuration | rsc.org |

| Alkylation of secondary phosphine | Chiral Ru complex | Enantioselective (Dynamic Kinetic Resolution) | beilstein-journals.org |

| Phosphonoiodination of alkynes | Tf₂O, I₂ | Regio- and stereoselective | nih.gov |

This table is interactive. You can sort and filter the data.

Oxidative Coupling Reactions in Organophosphorus Synthesis

Oxidative coupling represents a powerful strategy for forming P-C, P-O, and P-N bonds, directly leading to pentavalent phosphorus species like phosphine oxides and their derivatives. These reactions typically involve the oxidation of a phosphorus(III) species or an H-phosphonate in the presence of a nucleophile.

The Atherton-Todd reaction is a classic example, involving the oxidation of a dialkyl phosphite (a source of H-phosphonate) with carbon tetrachloride in the presence of an amine nucleophile to form a phosphoramidate. This concept has been expanded to a wide range of nucleophiles and oxidizing systems.

Key features of oxidative coupling reactions include:

Bond Formation: They enable the direct formation of bonds to phosphorus under oxidative conditions.

Precursors: H-phosphonates, secondary phosphine oxides, and secondary phosphine chalcogenides are common phosphorus-containing starting materials. researchgate.net

Mechanism: The general mechanism involves the oxidation of the P-H bond to create a reactive, electrophilic phosphorus intermediate (e.g., a halophosphate), which is then attacked by a nucleophile such as an alcohol or amine.

Recent advances have also utilized electrochemical methods for oxidative C-P bond formation. For example, the electrochemical coupling of benzothiazoles with diarylphosphine oxides has been achieved without external oxidants, proceeding through a proposed radical cation intermediate. nih.gov This highlights the ongoing development of greener and more efficient synthetic routes in organophosphorus chemistry.

Copper-Catalyzed Aerobic Oxidations for Phosphine Oxides

The oxidation of phosphines to their corresponding phosphine oxides is a fundamental transformation in organophosphorus chemistry. Copper-catalyzed aerobic oxidation has emerged as an efficient and environmentally friendly method for this purpose, utilizing molecular oxygen from the air as the terminal oxidant. rsc.org This approach avoids the use of stoichiometric, often hazardous, traditional oxidants.

The reactions are typically mediated by a simple copper salt, which catalyzes the cross-dehydrogenative coupling (CDC) between a P-H bond of a secondary phosphine oxide or a related P(III)-nucleophile and an sp3 C-H bond or other reactive sites. rsc.org For instance, copper-catalyzed aerobic oxidative phosphorylation of aryl acrylic acids with P(III)-nucleophiles provides a direct route to β-ketophosphine oxides and related compounds. polyu.edu.hk This transformation proceeds effectively without the need for ligands or bases, tolerating a wide range of functional groups on both the acrylic acid and the phosphorus nucleophile, leading to good or excellent yields of the desired products. polyu.edu.hk

A plausible mechanism involves the copper(II) ion, which, coordinated with the solvent, interacts with molecular oxygen to form a copper-active-oxygen radical complex. polyu.edu.hk This complex then engages the substrate, leading to the formation of a phosphorus-centered radical that participates in the C-P bond formation. beilstein-journals.org The use of copper sulfate (B86663) pentahydrate has been shown to be particularly effective, suggesting the ligand environment of the copper catalyst is crucial for the reaction's success. beilstein-journals.org

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Key Features | Reference |

| CuSO₄·5H₂O | Enol Acetates | H-Phosphonates / H-Phosphine Oxides | β-Ketophosphonates / β-Ketophosphine Oxides | Uses air as oxidant; mild conditions; simple copper catalyst. | beilstein-journals.org |

| Cu(OAc)₂ | Aryl Acrylic Acids | P(III)-Nucleophiles (e.g., Triethyl phosphite) | β-Keto-organophosphorus compounds | Ligand- and base-free; good to excellent yields. | polyu.edu.hk |

| Copper Salt | N-aryl-tetrahydroisoquinolines | Dialkyl Phosphites | α-Aminophosphonates | Cross-dehydrogenative-coupling (CDC) of sp³ C–H and H–P bonds. | rsc.org |

Electrochemical and Photoredox Mediated Synthesis

In recent years, electrochemical and photoredox-mediated reactions have gained significant traction as powerful and sustainable alternatives for constructing chemical bonds. rsc.org These methods utilize electricity or visible light, respectively, as "traceless" reagents to drive reactions under mild conditions, often with high selectivity and functional group tolerance. rsc.org

Anodic Oxidation Processes for Phosphonium Species

Electrochemical synthesis, particularly through anodic oxidation, offers a direct and controlled method for the oxidation of organophosphorus compounds. In this process, a phosphorus-containing substrate is oxidized at the anode of an electrochemical cell, typically generating a reactive radical cation intermediate. This intermediate can then undergo further reactions to form the desired phosphonium species.

For example, the anodic phosphonylation of aromatic compounds like anthracene (B1667546) has been reported. nih.gov This process involves the electrochemical oxidation of the aromatic substrate to its radical cation, which is then attacked by a phosphorus nucleophile. While direct anodic oxidation to form dibenzyl(oxo)phosphanium is not extensively detailed, the principle is applicable. The tertiary phosphine precursor, dibenzylphosphine (B13814447), could theoretically be oxidized at an anode to a phosphonium radical cation, which could then react with a water molecule or another oxygen source in the electrolyte to yield the target oxophosphonium species. This approach circumvents the need for chemical oxidants, reducing waste and improving the safety profile of the synthesis.

Visible Light Photocatalysis in Oxo-Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive intermediates under exceptionally mild conditions. researchgate.net This strategy is highly effective for the oxo-functionalization of phosphines. The general mechanism involves a photocatalyst that, upon absorption of visible light, enters an excited state with enhanced redox potential. nih.govacs.org This excited catalyst can then oxidize a phosphine to a phosphinoyl radical or a related species, which subsequently participates in the desired bond-forming event. nih.govacs.org

A notable example is the synthesis of highly functionalized benzo[b]phosphole oxides from arylphosphine oxides and alkynes. nih.govacs.org In this system, an organic dye such as eosin (B541160) Y acts as the photocatalyst, and an oxidant like N-ethoxy-2-methylpyridinium tetrafluoroborate (B81430) is used. nih.govacs.org Mechanistic studies have revealed the formation of an electron donor-acceptor (EDA) complex between the photocatalyst and the oxidant, which is key to the reaction's efficiency. nih.govacs.org The application of visible-light photoredox catalysis has also been extended to the dehydrogenative coupling of phosphines and thiophenols, using benzaldehyde (B42025) as a soft oxidant to avoid over-oxidation of the phosphine. nih.gov

| Photocatalyst | Oxidant/Co-reactant | Substrate | Product Type | Key Features | Reference |

| Eosin Y | N-ethoxy-2-methylpyridinium tetrafluoroborate | Arylphosphine oxides, Alkynes | Benzo[b]phosphole Oxides | Metal-free; mild conditions; broad substrate scope. | nih.govacs.org |

| Fluorescein | Air | Vinyl arenes, 1,3-Diketones | 1,4-Diketones | Inexpensive catalyst; uses air as oxidant; C-C activation. | rsc.org |

| [Ir(ppy)₂(dtbbpy)]PF₆ | Benzaldehyde | Phosphines, Thiophenols | Thiophosphates | Dehydrogenative coupling; mild conditions; avoids P-oxidation. | nih.gov |

Considerations in Green Chemistry Approaches to Organophosphorus Compounds

The development of synthetic methodologies for organophosphorus compounds is increasingly guided by the principles of green chemistry. rsc.orgresearchgate.net The goal is to create more eco-friendly processes by minimizing waste, reducing energy consumption, and using less hazardous materials. researchgate.net The advanced methods discussed herein—copper-catalyzed aerobic oxidations and photo/electrochemical syntheses—are prime examples of this trend. rsc.org

Copper-catalyzed aerobic oxidations exemplify several green principles. They utilize an inexpensive and abundant metal catalyst and employ molecular oxygen from the air as the ultimate oxidant, with water being the only byproduct. rsc.orgpolyu.edu.hk This approach boasts high atom economy and avoids the use of toxic and stoichiometric heavy-metal oxidants.

Electrochemical and photoredox syntheses are inherently green as they use electricity or light as "traceless" reagents. rsc.org This minimizes the generation of chemical waste associated with conventional reagents. Visible-light photocatalysis, in particular, leverages a renewable energy source and often allows reactions to proceed at room temperature, thus reducing the energy footprint of the synthesis. rsc.org These methods frequently enable novel reaction pathways, leading to highly efficient and selective transformations under mild conditions that are compatible with complex molecular architectures. nih.govacs.org The continuous drive in organophosphorus chemistry is to replace traditional, often harsh, synthetic methods with these greener, more sustainable catalytic alternatives. rsc.orgresearchgate.net

Reactivity and Reaction Mechanisms of Dibenzyl Oxo Phosphanium

Electronic Structure and Reactive Sites

The phosphorus-oxygen (P=O) double bond is a key feature of oxophosphonium cations and is central to their reactivity. This bond is highly polarized, with a significant partial positive charge on the phosphorus and a partial negative charge on the oxygen. This polarization makes the phosphorus atom a strong electrophile. The chemistry of these species is often driven by the high thermodynamic stability of the tetracoordinate phosphoryl group (P=O) formed in many of their reactions. altervista.org The P=O bond in oxophosphonium ions can participate in various reactions, including cycloadditions, where the double bond itself reacts with unsaturated substrates. researchgate.netnih.govfigshare.com

Lewis Acidity and Adduct Formation with Nucleophiles

Oxophosphonium cations are potent Lewis acids due to the electron-deficient nature of the phosphorus(V) center. bohrium.comresearchgate.netnih.gov They readily form adducts with a variety of Lewis bases (nucleophiles). bohrium.comresearchgate.netnih.gov The strength of the Lewis acidity can be tuned by the substituents on the phosphorus atom; electron-withdrawing groups enhance the acidity, while electron-donating groups diminish it. nih.gov In the case of dibenzyl(oxo)phosphanium, the benzyl (B1604629) groups provide some electronic stabilization, but the inherent charge on the phosphorus atom still results in significant Lewis acidic character.

The formation of Lewis base adducts with oxophosphonium ions has been studied and characterized using various spectroscopic and analytical techniques. bohrium.comresearchgate.netnih.gov NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for observing the change in the chemical environment of the phosphorus atom upon adduct formation. Single-crystal X-ray diffraction analysis provides definitive structural evidence of the adducts, revealing the geometry and bonding between the phosphorus center and the nucleophile. bohrium.comresearchgate.netnih.gov For instance, adducts with pyridine (B92270) derivatives have been synthesized and characterized, demonstrating the electrophilic nature of the oxophosphonium cation. bohrium.comresearchgate.net

The electrophilicity of Lewis acids can be quantified using parameters such as the Acceptor Number (AN) and Fluoride (B91410) Ion Affinity (FIA). bohrium.comresearchgate.net The AN is a measure of the ability of a Lewis acid to accept an electron pair from a standard donor, while the FIA is the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. rsc.orgresearchgate.netrsc.org

Table 1: Calculated Fluoride Ion Affinities (FIAs) for Representative Phosphenium Ions

| Phosphenium Ion | FIA (kJ/mol) |

|---|---|

| [PH₂]⁺ | High |

| [Me₂P]⁺ | 935 |

| [Ph₂P]⁺ | 789 |

| [(NR₂)₂P]⁺ | Low |

Data sourced from computational studies on phosphenium ion Lewis acidity. rsc.orgresearchgate.net

Cycloaddition Reactions and Heterocyclic Formation

Oxophosphonium ions have been shown to undergo cycloaddition reactions with unsaturated substrates, providing a route to various phosphorus-containing heterocycles. researchgate.netnih.govfigshare.com These reactions highlight the reactivity of the P=O double bond.

A notable reaction of oxophosphonium ions is their [2+2] cycloaddition with alkynes to form 1,2-oxaphosphetes. researchgate.netnih.govfigshare.com These are four-membered heterocyclic rings containing a phosphorus-oxygen bond. This reaction is analogous to the well-known Wittig reaction intermediate formation. The resulting 1,2-oxaphosphetes can be isolated and characterized, though they are often reactive intermediates themselves. researchgate.netnih.govfigshare.com

The stability and subsequent reactivity of the 1,2-oxaphosphete depend on the substituents at both the phosphorus atom and the alkyne. researchgate.netnih.govfigshare.com At elevated temperatures, these strained rings can undergo electrocyclic ring-opening to form a corresponding hetero-diene structure, which can then participate in other reactions like hetero-Diels-Alder cycloadditions. researchgate.netnih.gov

Table 2: Representative [2+2] Cycloaddition of an Oxophosphonium Ion with an Alkyne

| Reactants | Product | Conditions |

|---|---|---|

| Oxophosphonium Cation + Phenylacetylene | 1,2-Oxaphosphete Ion | [2+2] Cycloaddition |

This represents a general reaction scheme for the formation of 1,2-oxaphosphetes from oxophosphonium ions and alkynes. researchgate.netnih.govfigshare.com

Reversible Formation and Transformation of 1,2-Oxaphosphetes

In the context of the Wittig reaction, the formation of a four-membered heterocyclic intermediate known as an oxaphosphetane is a key mechanistic step. libretexts.orgopenstax.org This process begins with the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone. chem-station.com This initial interaction can proceed through two proposed pathways depending on the reactants and conditions. One path involves a direct [2+2] cycloaddition to form the oxaphosphetane. wikipedia.org Another proposed mechanism involves the formation of a dipolar, charge-separated intermediate called a betaine (B1666868), which then undergoes ring closure to the oxaphosphetane. libretexts.orgopenstax.org

The existence of the betaine intermediate is still a subject of research, with some studies suggesting it is not a true intermediate but rather a transition state. chem-station.com For reactions conducted under lithium-free conditions, evidence supports a concerted mechanism where the oxaphosphetane is formed directly. wikipedia.org

The stability and reversibility of the oxaphosphetane formation are highly dependent on the nature of the ylide. For "stabilized" ylides (those with electron-withdrawing groups that delocalize the carbanion charge), the initial addition to the carbonyl is often reversible. chem-station.com This allows for thermodynamic control of the reaction, typically leading to the more stable E-alkene. chem-station.com Conversely, for "unstabilized" ylides, the reaction is generally irreversible and under kinetic control, favoring the formation of a cis-substituted oxaphosphetane that leads to the Z-alkene. chem-station.comillinois.edu The decomposition of the oxaphosphetane to form the final alkene and a phosphine (B1218219) oxide, such as dibenzyl(oxo)phosphane, is an exothermic and irreversible step, driven by the formation of the very strong phosphorus-oxygen double bond. libretexts.orglibretexts.org

Subsequent Hetero Diels-Alder Reactions and Six-membered Heterocycle Synthesis

Phosphorus-containing compounds can participate as heterodienes in [4+2] cycloaddition reactions, also known as hetero Diels-Alder reactions, to form six-membered heterocycles. While direct examples involving dibenzyl(oxo)phosphanium are specific, the reactivity can be illustrated with related phosphorus heterocycles. For instance, transient 2H-phospholes have been shown to react with aldehydes, which act as dienophiles. nih.gov

In these reactions, the C=O bond of the aldehyde serves as the 2π component. The reaction of a transient 2-phenyl-3,4-dimethyl-5H-phosphole with various aldehydes at elevated temperatures yields the corresponding [4+2] P-O cycloadducts. nih.gov When the aldehyde is α,β-unsaturated, the cycloaddition can occur competitively at both the C=O and C=C double bonds, though the reaction at the carbonyl group is typically major. nih.gov The cycloaddition often produces a mixture of endo and exo isomers, with the endo product generally being the major one. nih.gov This type of reaction demonstrates a pathway for synthesizing phosphorus- and oxygen-containing six-membered rings, expanding the synthetic utility of organophosphorus compounds beyond traditional applications like the Wittig reaction.

| Diene | Dienophile (Aldehyde) | Cycloaddition Bond | Product Type |

| 2-Phenyl-3,4-dimethyl-5H-phosphole | RCH=O (General Aldehyde) | C=O | [4+2] P-O Cycloadduct |

| 2-Phenyl-3,4-dimethyl-5H-phosphole | α,β-Unsaturated Aldehyde | C=O (Major) | [4+2] P-O Cycloadduct |

| 2-Phenyl-3,4-dimethyl-5H-phosphole | α,β-Unsaturated Aldehyde | C=C (Minor) | [4+2] P-C Cycloadduct |

Table based on findings from hetero-Diels-Alder reactions of 2H-phospholes. nih.gov

Functional Group Transformations and Derivatization

Oxygen Atom Transfer Reactions

Oxygen atom transfer (OAT) is a fundamental reaction class where an oxygen atom is moved from an oxidant to a reductant. nsf.gov Organophosphorus compounds, particularly phosphines, are common oxygen atom acceptors, being oxidized to their corresponding phosphine oxides. The reverse process, where a metal-oxo complex transfers an oxygen atom to a substrate, is also of significant interest. nih.gov

The mechanism of OAT from a metal-oxo species to a phosphine is generally considered to involve the nucleophilic attack of the phosphine on an oxo-group. nih.gov The rate of this reaction is enhanced by increasing the nucleophilicity of the phosphine (e.g., by using electron-donating substituents) and increasing the electrophilicity of the metal-oxo complex. nsf.govnih.gov Studies on various transition-metal oxo compounds have shown that these reactions are typically bimolecular. nih.gov For example, the reduction of rhenium(V) oxo complexes by triarylphosphines is significantly faster for cationic complexes compared to neutral ones, highlighting the influence of charge on the electrophilicity of the oxo group. nih.gov

| Oxidant (Oxygen Source) | Reductant (Oxygen Acceptor) | Key Mechanistic Step | Factors Increasing Rate |

| Metal-Oxo Complex | Tertiary Phosphine | Nucleophilic attack of phosphine on oxygen | High phosphine nucleophilicity, High oxidant electrophilicity |

| Pyridine N-oxide | Triphenylphosphine (B44618) (Catalyzed) | Nucleophilic assistance from cocatalyst | Increased concentration and nucleophilicity of cocatalyst |

| Nonheme Mn(IV)-oxo Complex | Triphenylphosphine derivatives | Direct O-atom transfer or electron transfer | Steric effects (direct transfer), Acid catalysis (electron transfer) |

Table summarizing general principles of Oxygen Atom Transfer reactions involving phosphines. nsf.govnih.govrsc.orgacs.org

Halogenation of α-Oxophosphonium Ylides

α-Oxophosphonium ylides can undergo halogenation at the carbon of the phosphoranylidene group. mdpi.com The reaction of these ylides with halogenating agents such as chlorine, bromine, N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS) results in the electrophilic attack of the halogen on the ylidic carbon. mdpi.com This initial attack forms a halophosphonium salt intermediate. mdpi.com

Following the formation of this intermediate, the subsequent reaction pathway depends on the conditions. In the presence of various nucleophiles, the process leads to the elimination of triphenylphosphine oxide and the formation of tetrasubstituted alkenes. mdpi.com The mechanism is proposed to proceed through isomeric halonium ions that can interconvert via an acyclic cation. mdpi.com Nucleophilic attack on these intermediates leads to the observed isomeric alkenes, with the stereoselectivity of the reaction being highly dependent on the specific reactants and nucleophiles used. mdpi.com For instance, the reaction of certain α-oxophosphonium ylides with NCS or NBS in the presence of azidotrimethylsilane (B126382) can produce haloazidoalkenes with high selectivity. mdpi.com

| Ylide Reactant | Halogenating Agent | Resulting Product Class | Key Intermediate |

| α-Oxophosphonium Ylide | Cl₂, Br₂ | Tetrasubstituted Alkene | Halophosphonium Salt |

| α-Oxophosphonium Ylide | NCS, NBS | Tetrasubstituted Alkene | Halonium Ion |

| α-Oxophosphonium Ylide | NCS/NBS + Azidotrimethylsilane | Haloazidoalkene | Halophosphonium Salt |

| α-Oxophosphonium Ylide | Br₂ or SOCl₂ with NEt₃ | Halo enol lactone | Halophosphonium Salt |

Table summarizing halogenation reactions of α-oxophosphonium ylides. mdpi.com

Intermediacy in Complex Organic Transformations (e.g., Wittig Reaction)

The catalytic cycle begins with the preparation of the ylide itself, which is typically synthesized by the Sₙ2 reaction of a phosphine, like triphenylphosphine, with an alkyl halide to form a phosphonium (B103445) salt. libretexts.orglibretexts.org This salt is then deprotonated by a strong base to generate the nucleophilic ylide. libretexts.org

The ylide then acts as the key intermediate, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. chem-station.com This leads to the formation of the previously discussed oxaphosphetane intermediate. openstax.org The crucial final step is the decomposition of the oxaphosphetane. This irreversible elimination step yields two products: the desired alkene and a phosphine oxide, such as triphenylphosphine oxide. libretexts.orglibretexts.org The exceptional thermodynamic stability of the phosphorus-oxygen double bond in the phosphine oxide is the primary driving force for the entire reaction sequence. chem-station.com Thus, while the ylide is the key reactive intermediate, the formation of the stable "(oxo)phosphanium" species is the thermodynamic sink that ensures the reaction proceeds to completion.

Computational and Theoretical Investigations of Dibenzyl Oxo Phosphanium

Electronic Structure and Bonding Analysis

This area of computational study focuses on describing the distribution of electrons within a molecule and the nature of the chemical bonds that hold it together.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. Møller-Plesset perturbation theory (MPn, e.g., MP2, MP4) and Coupled Cluster (e.g., CCSD, CCSD(T)) methods are examples of high-level ab initio techniques. These methods provide a more accurate description of electron correlation—the interaction between electrons—than standard DFT for many systems. Applying these methods to Dibenzyl(oxo)phosphanium would yield highly accurate energies and properties, serving as a benchmark for results from less computationally expensive methods like DFT.

Natural Bond Orbital (NBO) Analysis: This method translates the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds that corresponds closely to the familiar Lewis structure representation. For Dibenzyl(oxo)phosphanium, an NBO analysis would quantify the hybridization of the phosphorus, oxygen, and carbon atoms. It would also analyze donor-acceptor interactions, such as hyperconjugation, which contribute to the molecule's stability by describing the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital.

Atoms-in-Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of an atom and a chemical bond based on the topology of the electron density. An AIM analysis on Dibenzyl(oxo)phosphanium would identify bond critical points (BCPs) between atoms. The properties of the electron density at these points, such as its magnitude and the Laplacian, can be used to classify the nature of the chemical bonds (e.g., covalent, ionic, or hydrogen bonds).

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate steps, and understanding what drives the reaction forward.

When a molecule undergoes a chemical reaction, it passes through a high-energy structure known as the transition state, which represents the energy barrier to the reaction. Computational methods are used to locate the exact geometry of this transition state and calculate its energy. For a reaction involving Dibenzyl(oxo)phosphanium, a computational study would construct a reaction energy profile. This profile plots the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates. The height of the energy barrier (activation energy) determines the reaction rate, providing critical insights into the reaction's feasibility and kinetics.

Reactions are rarely carried out in a vacuum; they typically occur in a solvent. The surrounding solvent molecules can significantly influence a reaction's mechanism and energetics. Computational models can simulate the effect of a solvent, either explicitly (by including individual solvent molecules) or implicitly (by treating the solvent as a continuous medium). For a charged or highly polar species like Dibenzyl(oxo)phosphanium, these models could investigate how the solvent stabilizes charged intermediates or transition states. Furthermore, if counter-ions are present, the models could explore the effects of ion-pairing on the reaction pathway and stability of the species in solution.

Stereochemical and Conformational Studies

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. For Dibenzyl(oxo)phosphanium, the key degrees of freedom are the rotations around the phosphorus-carbon (P-C) bonds linking the central phosphorus atom to the two benzyl (B1604629) groups. Computational methods, particularly density functional theory (DFT), are well-suited to explore these aspects.

Rotational Energy Barriers and Isomer Stability

The rotation around the P-C bonds in Dibenzyl(oxo)phosphanium is not entirely free; it is hindered by an energy barrier. This barrier arises from steric clashes and electronic interactions between the bulky benzyl groups and the oxo group attached to the phosphorus atom. Computational chemistry allows for the mapping of the potential energy surface as a function of the dihedral angles of these bonds.

An undergraduate-level computational exercise studying pyramidal inversion in phosphines highlights how factors like substituent choice affect energy barriers, a principle that also applies to rotational barriers. acs.org By performing relaxed potential energy surface scans, chemists can identify the lowest energy conformations (stable isomers) and the transition states that separate them. The energy difference between a stable conformer and a transition state is the rotational energy barrier. acs.org

Table 1: Illustrative Rotational Energy Barriers for a Generic Disubstituted Phosphine (B1218219) Oxide

This table illustrates the type of data a computational study on the rotation around one P-C bond in a molecule like Dibenzyl(oxo)phosphanium might produce. The values are hypothetical and serve to demonstrate the concepts of conformer stability and rotational barriers.

| Dihedral Angle (C-P-C-Ph) | Relative Energy (kcal/mol) | Conformation Description |

| 60° | 0.0 | Staggered (Stable Isomer) |

| 120° | 3.5 | Eclipsed (Transition State) |

| 180° | 0.2 | Anti (Stable Isomer) |

| 240° | 3.6 | Eclipsed (Transition State) |

Note: Data is for illustrative purposes only.

Prediction of Reactivity and Electrophilicity Parameters

The reactivity of Dibenzyl(oxo)phosphanium is largely governed by the electrophilic nature of the phosphorus atom. The electron-withdrawing oxo group creates a partial positive charge on the phosphorus, making it susceptible to attack by nucleophiles. mdpi.com Computational methods can quantify this reactivity through various parameters.

A widely used scale for quantifying polar organic reactivity is the Mayr-Patz equation, log k = s(N + E), where E is the electrophilicity parameter, N is the nucleophilicity parameter, and s is a nucleophile-specific sensitivity parameter. princeton.edu The E parameter provides a quantitative measure of a molecule's electron-accepting ability. While the Mayr database contains reactivity parameters for hundreds of electrophiles and nucleophiles, specific data for Dibenzyl(oxo)phosphanium is not listed. lmu.delmu.de

However, the principles of reactivity can be applied. The electrophilicity of the phosphorus center in phosphine oxides makes them key intermediates in various reactions. researchgate.netresearchgate.net For example, the reactivity of the P-H group in secondary phosphine oxides is central to their use as building blocks in synthesis. researchgate.net Computational studies on other organophosphorus compounds have shown that a higher electrophilicity index correlates with increased reactivity towards biological targets. mdpi.com

To place the potential reactivity of Dibenzyl(oxo)phosphanium in context, one can examine the E parameters of other electrophiles. This comparison allows for a qualitative prediction of which types of nucleophiles would be expected to react and at what approximate rate.

Table 2: Selected Electrophilicity (E) Parameters from Mayr's Database

This table shows E parameters for various classes of electrophiles, providing a scale to conceptually place the reactivity of compounds like Dibenzyl(oxo)phosphanium. A more positive E value indicates a stronger electrophile.

| Electrophile Class | Example Compound | E (in CH₂Cl₂) |

| Conjugated Carbocations | (4-MeOPh)₂CH⁺ | -4.47 |

| Iminium Ions | Me₂N=CH₂⁺ | -8.99 |

| Quinone Methides | Fuchson | -10.51 |

| Acceptor-Substituted Ethylenes | Ph(H)C=C(CO₂Me)₂ | -13.56 |

| Michael Acceptors | Acrylonitrile | -19.43 |

Source: Data derived from principles outlined in Mayr, et al. princeton.edulmu.de

Given the presence of the P=O bond, the phosphorus atom in Dibenzyl(oxo)phosphanium is expected to be a moderately strong electrophilic center, likely reacting with a range of soft and hard nucleophiles. Precise prediction of its E parameter would require specific kinetic experiments or high-level quantum chemical calculations.

Advanced Spectroscopic and Structural Characterization of Dibenzyl Oxo Phosphanium Derivatives

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of dibenzyl(oxo)phosphanium derivatives, IR spectroscopy is primarily used to confirm the presence of key structural features.

The most characteristic absorption band for phosphine (B1218219) oxides is the P=O stretching vibration (ν(P=O)). This band is typically strong and appears in the region of 1140-1300 cm⁻¹. For instance, in trioctylphosphine (B1581425) oxide (TOPO), a related alkylphosphine oxide, the P=O stretch is observed at 1146 cm⁻¹. researchgate.net In aromatic phosphine oxides like triphenylphosphine (B44618) oxide, this peak is also prominent. nist.gov The exact position of this band can be influenced by the electronegativity of the substituents attached to the phosphorus atom.

Other significant absorption bands for dibenzyl(oxo)phosphanium include:

C-H Vibrations: Aromatic C-H stretching from the benzyl (B1604629) groups typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) bridges is found in the 2850-2960 cm⁻¹ range. nih.gov

Aromatic C=C Stretching: These vibrations from the phenyl rings are expected in the 1450-1600 cm⁻¹ region.

P-C Stretching: The vibration of the phosphorus-carbon bond can be observed, as in TOPO where it appears at 1465 cm⁻¹. researchgate.net

The presence or absence of these characteristic peaks provides direct evidence for the molecular structure of the synthesized compounds. core.ac.uk The region below 1400 cm⁻¹ is known as the fingerprint region, where complex vibrations unique to the molecule as a whole occur, aiding in the definitive identification of the compound. core.ac.uk

Table 1: Expected Infrared Absorption Bands for Dibenzyl(oxo)phosphanium

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| P=O | Stretching | 1140 - 1300 | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Variable |

| P-C | Stretching | ~1465 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

For dibenzyl(oxo)phosphanium derivatives, MS analysis provides the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺), which confirms the molecular formula. The fragmentation pattern, which results from the cleavage of the molecule within the mass spectrometer, offers valuable structural information. Common fragmentation pathways for organophosphorus compounds include the cleavage of the P-C and C-C bonds. nih.gov

For a related compound, benzyldiphenylphosphine (B1330785) oxide, the molecular ion is observed, and key fragments correspond to the loss of the benzyl group or rearrangements involving the phenyl groups. In dibenzyl(oxo)phosphanium, characteristic fragments would be expected from:

Loss of a benzyl radical (C₇H₇•), leading to a significant peak at [M-91]⁺.

Cleavage of the P-C bond, generating a tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often a base peak for benzyl-containing compounds.

Rearrangements and subsequent fragmentation of the remaining phosphorus-containing ion.

The fragmentation of related sulfur-containing compounds like dibenzothiophene, S-oxide also shows sequential loss of atoms like oxygen and sulfur, suggesting that loss of the oxygen from the phosphine oxide might also be a possible, though less common, fragmentation pathway under certain conditions. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for Dibenzyl(oxo)phosphanium (C₁₄H₁₅OP)

| Ion | Proposed Structure/Fragment | Expected m/z |

| [M+H]⁺ | Protonated Molecular Ion | 231.08 |

| [M-C₇H₇]⁺ | Loss of a Benzyl Radical | 140.03 |

| [C₇H₇]⁺ | Tropylium Cation | 91.05 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often large, molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. harvard.edu This makes it ideal for accurately determining the molecular weight of dibenzyl(oxo)phosphanium derivatives. In ESI-MS studies of related phosphomolybdates, various protonated and adduct species were observed, indicating that the core structures remained intact during ionization. sapub.org For dibenzyl(oxo)phosphanium, ESI-MS would be expected to produce a strong signal for the [M+H]⁺ ion, confirming the compound's molecular mass.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule with high confidence. nih.gov The exact mass of a compound is unique to its specific elemental formula. For example, the PubChem entry for a similar compound, benzyldiphenylphosphine oxide (C₁₉H₁₇OP), lists a monoisotopic mass of 292.101702159 Da, an accuracy achievable only with HRMS. nih.gov This level of precision allows for the unambiguous confirmation of the molecular formula of a newly synthesized dibenzyl(oxo)phosphanium derivative, distinguishing it from other potential isomers or compounds with the same nominal mass.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This technique is used to evaluate the thermal stability of dibenzyl(oxo)phosphanium derivatives. The TGA curve provides information on decomposition temperatures, the presence of residual solvents or water, and the amount of non-volatile residue (char yield) left after decomposition. researchgate.netchempedia.info

For phosphorus-containing compounds, particularly phosphine oxides, the thermal stability is often high. Studies on aromatic polyethers containing phosphine oxide moieties show decomposition temperatures often exceeding 400-500°C. researchgate.net The presence of the phosphorus atom can promote char formation at high temperatures, which is a key mechanism in their application as flame retardants. researchgate.net A TGA analysis of a dibenzyl(oxo)phosphanium derivative would reveal its onset decomposition temperature, the temperature of maximum weight loss, and the percentage of char yield, providing crucial data on its thermal robustness. core.ac.uk

Table 3: Illustrative TGA Data for a Phosphine Oxide-Containing Polymer

| Parameter | Description | Typical Value (°C) |

| T₅% | Temperature at 5% weight loss | > 450 |

| T₁₀% | Temperature at 10% weight loss | > 500 |

| Tₘₐₓ | Temperature of maximum decomposition rate | > 550 |

| Char Yield @ 700°C | Percentage of mass remaining | > 40% |

| Note: Values are illustrative and based on phosphine oxide-containing polymers. Specific values for dibenzyl(oxo)phosphanium would require experimental measurement. |

Applications of Dibenzyl Oxo Phosphanium in Advanced Chemical Systems

Catalysis in Organic Synthesis

The family of compounds including dibenzyl(oxo)phosphanium, encompassing phosphine (B1218219) oxides and phosphonium (B103445) salts, has emerged as a pivotal class of catalysts and ligands in modern organic synthesis. Their applications range from facilitating carbon-carbon bond formation in cross-coupling reactions to enabling highly selective asymmetric transformations.

Utility in Cross-Coupling Reactions and Asymmetric Catalysis

Compounds structurally related to dibenzyl(oxo)phosphanium, such as benzylic phosphine oxides, have proven to be effective substrates and precursors in palladium-catalyzed cross-coupling reactions. A notable application is the α-arylation of benzyl (B1604629) phosphine oxides, which provides a direct route to diarylmethyl phosphine oxides. nih.govorganic-chemistry.org This deprotonative cross-coupling process (DCCP) demonstrates the ability to functionalize the weakly acidic methylene (B1212753) protons adjacent to the phosphine oxide group. Research has shown that a catalyst system comprising Pd(OAc)₂ and a bulky biarylphosphine ligand like Xantphos can effectively couple various benzyl phosphine oxides with a wide range of aryl bromides, including those with electron-donating, electron-withdrawing, and sterically hindering substituents. nih.govorganic-chemistry.org

The following table summarizes the successful α-arylation of benzyldiphenylphosphine (B1330785) oxide with various aryl bromides, showcasing the versatility of this method. nih.gov

| Aryl Bromide | Product | Yield (%) |

| Bromobenzene | Diphenyl(phenyl)methylphosphine oxide | 79 |

| 4-tert-Butylbromobenzene | (4-tert-Butylphenyl)(phenyl)methylphosphine oxide | 90 |

| 4-Methoxybromobenzene | (4-Methoxyphenyl)(phenyl)methylphosphine oxide | 91 |

| 4-Fluorobromobenzene | (4-Fluorophenyl)(phenyl)methylphosphine oxide | 83 |

| 4-Chlorobromobenzene | (4-Chlorophenyl)(phenyl)methylphosphine oxide | 54 |

In the realm of asymmetric synthesis, chiral quaternary phosphonium salts, which share the cationic phosphorus center with dibenzyl(oxo)phosphanium, are recognized as highly effective phase-transfer catalysts. rsc.org These catalysts have been successfully employed in a multitude of enantioselective transformations, including alkylations, Michael additions, and Mannich reactions. magtech.com.cnresearchgate.net Their efficacy stems from the formation of a chiral ion pair with the substrate, which directs the stereochemical outcome of the reaction.

Role as Ligands in Homogeneous Catalysis

Phosphine oxides, the neutral analogues of dibenzyl(oxo)phosphanium, serve a crucial role as pre-ligands in homogeneous catalysis. nih.govresearchgate.net Secondary phosphine oxides (SPOs), in particular, exist in a tautomeric equilibrium with their trivalent phosphinous acid (PA) form. Upon interaction with late transition metals like palladium, rhodium, or ruthenium, this equilibrium shifts to favor the phosphinous acid tautomer, which then coordinates to the metal center to form the catalytically active species. nih.gov

This behavior allows SPOs to act as versatile and air-stable precursors for generating active catalysts in situ. Furthermore, phosphine oxides can function as stabilizing agents for palladium nanoparticles, preventing their agglomeration and deactivation during catalytic cycles, especially in cross-coupling reactions. nih.gov This stabilizing effect is attributed to the weak coordination of the phosphine oxide's oxygen atom to the surface of the palladium catalyst, which maintains a consistent catalyst loading and leads to more reproducible results. nih.gov

Another important class of ligands is the hemilabile bis-phosphine monoxides (BPMOs). These ligands contain both a strongly coordinating phosphine donor and a weakly coordinating phosphine oxide donor. acs.orgwikipedia.org This dual nature allows the phosphine oxide group to dissociate, creating a vacant coordination site on the metal for substrate activation, which can be crucial for catalytic activity.

Organocatalytic Applications

The utility of the phosphine oxide framework extends to organocatalysis, where the molecule itself, rather than a metal complex, directs the chemical transformation. Chiral phosphine oxides have been developed as effective Lewis base organocatalysts. rsc.org They can activate reagents by coordinating to them, a strategy employed in reactions mediated by hypervalent silicon species. mdpi.com In these systems, the phosphine oxide coordinates to a chlorosilane like SiCl₄, forming a more Lewis acidic, cationic silicon species that then promotes a stereoselective reaction, such as the allylation of aldehydes. mdpi.com

Additionally, phosphine oxides are used as pre-catalysts in several classic organophosphorus reactions. In catalytic versions of the Wittig and Mitsunobu reactions, a phosphine oxide is used as the starting material and is reduced in situ by a stoichiometric reductant, such as a silane, to generate the catalytically active phosphine. mdpi.comru.nl This approach circumvents the need to handle the often air-sensitive phosphine and simplifies the process by regenerating the catalyst in a closed loop, with the phosphine oxide being the resting state.

| Catalytic System | Reaction Type | Role of Phosphorus Compound |

| Chiral Phosphine Oxide / SiCl₄ | Asymmetric Allylation | Lewis Base Organocatalyst |

| Phosphine Oxide / PhSiH₃ | Wittig Reaction | Pre-catalyst (reduced to phosphine) |

| Phosphine Oxide / PhSiH₃ | Mitsunobu Reaction | Pre-catalyst (reduced to phosphine) |

Catalytic Alkyne-Carbonyl Metathesis for Cyclic Compound Construction

Catalytic alkyne-carbonyl metathesis is a powerful reaction for constructing α,β-unsaturated carbonyl compounds and cyclic structures, typically catalyzed by π-acidic metals like gold or strong Lewis acids. wikipedia.orgresearchgate.net While there is no direct evidence of dibenzyl(oxo)phosphanium itself catalyzing this specific transformation, related alkynyl phosphine oxides have been explored in reactions involving both alkynes and carbonyls. researchgate.net

Research into the functionalization of alkynyl phosphine oxides has demonstrated the challenge and potential of controlling reactivity in such systems. By generating a lithium phosphinoxide in situ, selective nucleophilic addition to an aldehyde's carbonyl group can be achieved in the presence of an internal alkyne functionality, without triggering an intramolecular attack on the triple bond. researchgate.net This work highlights the ability to synthesize complex α-hydroxy phosphine oxides containing an alkyne, which are valuable building blocks for more complex cyclic architectures, even if not via a formal metathesis pathway.

Coordination Chemistry and Metal Complexation

The phosphorus center in dibenzyl(oxo)phosphanium and its derivatives is fundamental to their ability to coordinate with metal ions, leading to the formation of a diverse array of complexes with unique structural and reactive properties.

Synthesis and Characterization of Phosphonium Betaine (B1666868) Metal Complexes

Phosphonium betaines, which are stable phosphorus ylides, are neutral, zwitterionic ligands that can be generated from phosphonium salts. They feature a carbanionic center adjacent to the cationic phosphonium group and are known for their ambidentate character, with the potential to coordinate to a metal center through either the carbon or a heteroatom (like oxygen in keto-stabilized ylides). asianpubs.org

The synthesis of metal complexes with these ligands is typically achieved by reacting the pre-formed ylide with a suitable metal salt. For instance, reacting α-keto-stabilized phosphorus ylides with silver(I) nitrate (B79036) or palladium(II) chloride yields mononuclear silver(I) or binuclear palladium(II) complexes, respectively. asianpubs.org

The characterization of these complexes relies heavily on spectroscopic methods to determine the ligand's coordination mode.

Infrared (IR) Spectroscopy: The position of the carbonyl stretching frequency (ν(CO)) is a key indicator. Coordination through the ylidic carbon atom typically leads to an increase in ν(CO) compared to the free ylide, whereas O-coordination would cause a decrease. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative. The phosphorus signal of the ylide typically shifts downfield upon coordination to a metal center. asianpubs.orgresearchgate.net ¹H and ¹³C NMR provide further structural details about the complex.

The table below illustrates the characteristic spectroscopic shifts observed upon the complexation of a representative phosphorus ylide with metal ions. asianpubs.org

| Compound | Ylide ν(CO) (cm⁻¹) | Complex ν(CO) (cm⁻¹) | Free Ylide ³¹P NMR (δ, ppm) | Complex ³¹P NMR (δ, ppm) |

| [Ag(Ph₃PCHCOC₆H₄NO₂)₂]NO₃ | 1518 | 1630 | 16.5 | 18.2 |

| [PdCl(μ-Cl)(Ph₃PCHCOC₆H₄NO₂)]₂ | 1518 | 1620 | 16.5 | 27.3 |

These characterization data, often complemented by single-crystal X-ray diffraction, provide unambiguous evidence of the structure and bonding within these phosphonium betaine metal complexes. researchgate.net

Exploration of Binding Modes and Complexation Abilities

Dibenzyl(oxo)phosphanium, in its deprotonated form as dibenzylphosphine (B13814447) oxide, primarily functions as a hard Lewis base, coordinating to metal centers through the oxygen atom of the P=O group. This interaction leads to the formation of stable metal-oxygen bonds. Upon coordination, a slight elongation of the phosphorus-oxygen bond is typically observed, which is consistent with the stabilization of the ionic resonance structure of the phosphine oxide.

The binding of phosphine oxides to metal ions can be influenced by the steric and electronic properties of the substituents on the phosphorus atom. While trialkylphosphine oxides are generally considered more basic and thus better ligands than triarylphosphine oxides, the benzyl groups in dibenzylphosphine oxide introduce a moderate steric hindrance that can influence the geometry and stability of the resulting metal complexes.

Studies on related phosphine oxide-decorated ligands have shown that they can act as bidentate chelating agents, coordinating to a single metal center through two phosphine oxide oxygen atoms. This mode of binding is crucial in the design of complexes with specific geometries and reactivity. For instance, phosphine oxide-decorated dibenzofuran (B1670420) platforms coordinate to lanthanide and actinide ions in a bidentate P-O-P-O' fashion. ontosight.ai The ability of dibenzylphosphine oxide to form such chelate structures would depend on its incorporation into a suitable molecular framework.

Furthermore, secondary phosphine oxides can exhibit tautomerism, existing in equilibrium with a phosphinous acid form (R₂P-OH). This phosphinous acid tautomer can coordinate to metals through the phosphorus atom, functioning as a strong-field ligand. This alternative binding mode was observed to accelerate the oxygenation of a benzyl ligand on a palladium center, highlighting the versatile complexation abilities of such systems. beilstein-journals.org

Influence of Ligand Design on Metal Coordination

The design of phosphine oxide ligands, including the nature of the organic substituents on the phosphorus atom, plays a critical role in determining the properties and reactivity of their metal complexes. The benzyl groups in dibenzyl(oxo)phosphanium exert a significant influence through both steric and electronic effects.

The steric bulk of the two benzyl groups can dictate the coordination number and geometry of the resulting metal complex. By occupying significant space around the metal center, these groups can prevent the coordination of additional ligands or favor specific spatial arrangements. This steric hindrance can be strategically employed to create coordinatively unsaturated metal centers, which are often highly reactive in catalytic processes.

Research on phosphine oxide ligands has demonstrated that their coordination behavior is also dependent on the metal ion and the reaction conditions. For example, the interaction of phosphine oxides with Group 4 metal halides and alkoxy halides can lead to not only simple complexation but also disproportionation reactions, forming a mixture of complexed species. ornl.gov This highlights the complex equilibria that can be influenced by subtle changes in ligand design and the reaction environment. The use of phosphine oxides as ligands for lanthanide complexes has also revealed a variety of chelation interactions, further underscoring the versatility imparted by ligand design. nih.gov

Table 1: Comparison of Phosphine Oxide Ligand Effects on Metal Coordination

| Ligand Type | Key Design Feature | Influence on Metal Coordination |

| Trialkylphosphine Oxides | Stronger basicity | Form stronger M-O bonds compared to triarylphosphine oxides. |

| Triarylphosphine Oxides | Weaker basicity, potential for π-stacking | Form weaker M-O bonds. |

| Dibenzylphosphine Oxide | Moderate steric hindrance from benzyl groups | Influences coordination geometry and can lead to selective reactivity. |

| Bidentate Phosphine Oxides | Two P=O groups in a chelating scaffold | Form stable chelate complexes with well-defined geometries. |

| Secondary Phosphine Oxides | Tautomerism to phosphinous acid | Can coordinate through P-atom, acting as strong-field ligands. |

Materials Science and Polymer Chemistry

The incorporation of phosphonium and phosphine oxide functionalities into polymers has led to the development of materials with unique and valuable properties.

Phosphonium-containing polymers are gaining attention for various applications. For instance, polymers functionalized with benzyl-substituted phosphonium salts have been investigated as thermal latent initiators for the polymerization of glycidyl (B131873) phenyl ether (GPE). rsc.org The structure of the phosphonium salt, including the nature of the substituents, can influence the initiation efficiency and the properties of the resulting polymer.

Phosphine oxide-containing polymers are also of significant interest. They can be synthesized through the copolymerization of monomers containing a phosphine oxide group with other common monomers like styrene (B11656) or methyl methacrylate. guidechem.com These materials often exhibit enhanced thermal stability and have been explored for applications such as flame retardants and sorbents for the removal of metal ions from aqueous solutions. guidechem.com

While specific applications of dibenzyl(oxo)phosphanium in electronic materials are not widely documented, the broader class of organophosphorus compounds is being explored for this purpose. The polarity and coordination ability of the phosphine oxide group could be leveraged in the design of functional materials for electronic devices, for example, as components of dielectric layers or as additives to modulate the properties of conductive polymers.

The synthesis of well-defined polymeric architectures containing phosphonium salts is an active area of research. Techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization and nitroxide-mediated polymerization (NMP) have been employed to create block copolymers with phosphonium-functionalized segments. For example, diblock copolymers of polystyrene and poly((2-acryloxy)ethyltributyl-phosphonium bromide) have been synthesized via RAFT. chemicalbook.com Similarly, NMP has been used to produce ABA triblock copolymers containing tributyl-4-vinylbenzyl phosphonium chloride units. chemicalbook.com These controlled polymerization methods allow for the precise design of macromolecular structures with tailored properties for applications such as gene delivery and as components for anion exchange membranes.

Reagent Development in Synthetic Organic Chemistry

Dibenzylphosphine oxide, the neutral form of dibenzyl(oxo)phosphanium, has emerged as a useful reagent in synthetic organic chemistry.

One notable application is its use as a phosphorus-containing component in multicomponent reactions. For example, dibenzylphosphine oxide reacts with 2-formylbenzoic acid and primary amines in a three-component condensation to produce 3-oxoisoindolin-1-ylphosphine oxides in high yields. rsc.org This reaction provides a straightforward route to complex heterocyclic structures. The resulting phosphine oxide can then be deoxygenated to the corresponding phosphine, which can serve as a ligand for transition metal catalysts. rsc.org

Furthermore, related phosphine oxides have been shown to act as effective ligands or promoters in various catalytic reactions. Triphenylphosphine (B44618) oxide, a close structural analog, has been used as a stabilizing ligand in palladium-catalyzed cross-coupling reactions. beilstein-journals.org Phosphine oxides can also promote Rh(I)-catalyzed C-H cyclization reactions. nih.gov These examples suggest the potential for dibenzylphosphine oxide to be employed in similar catalytic systems, where the benzyl groups might impart unique reactivity or selectivity.

The reactivity of the P=O bond in phosphine oxides also allows for their conversion into other valuable phosphorus-containing compounds, further expanding their utility as reagents in organic synthesis.

Future Perspectives and Emerging Research Directions

Exploration of Novel Reactivity Modes and Synthetic Pathways

The future of Dibenzyl(oxo)phosphanium chemistry lies in moving beyond classical synthesis (e.g., oxidation of the corresponding phosphine) and exploring new, more efficient, and selective methodologies. Research is pivoting towards innovative pathways that generate the core structure and uncover new reactive possibilities.

A recent study highlighted new reactions of benzyl (B1604629) phosphine (B1218219) oxide with oxalyl chloride, leading to the formation of reactive acyl chloride-substituted chlorophosphonium ylide intermediates. acs.org These intermediates can undergo further transformations like esterification, Friedel–Crafts acylation, and even intramolecular cyclization, opening pathways to complex β-carbonyl-diarylphosphine oxides and benzofulvene isomers. acs.org

Future synthetic strategies are likely to incorporate a variety of modern techniques that have shown promise for other organophosphorus compounds:

Catalytic C-P Coupling: Palladium and Nickel-catalyzed cross-coupling reactions, which link aryl halides or nonaflates with H-phosphine oxides, represent a powerful method for creating diverse analogs. acs.orgnih.govorganic-chemistry.org

Electrochemical Synthesis: Electrosynthesis is emerging as a green and precise method for forming C-P bonds. nih.gov Applying this to the synthesis of dibenzyl(oxo)phosphanium could offer a low-cost, controlled alternative to traditional methods, as demonstrated in the manganese-catalyzed electrochemical synthesis of other diarylphosphine oxides. nih.gov

Aryne Chemistry: The use of aryne precursors provides a unique route to ortho-substituted arylphosphorus compounds, a valuable class of molecules for catalysis and materials science. rsc.org

The table below summarizes some emerging synthetic methodologies applicable to Dibenzyl(oxo)phosphanium.

| Methodology | Description | Potential Advantage |

| Intermediate Trapping | Reaction with agents like oxalyl chloride to form novel reactive intermediates (e.g., chlorophosphonium ylides) for further functionalization. acs.org | Access to complex and previously inaccessible phosphine oxide derivatives. |

| Catalytic Cross-Coupling | Pd or Ni-catalyzed reaction of benzyl halides with a phosphorus source, or a dibenzylphosphine (B13814447) source with an aryl halide. organic-chemistry.org | High efficiency, broad substrate scope, and functional group tolerance for creating diverse analogs. |

| Electrochemical Synthesis | Anodic oxidation of a phosphorus source in the presence of a benzyl-containing substrate to form the C-P bond directly. nih.gov | Green methodology, high precision, low cost, and avoidance of harsh reagents. |

| Flow-Based Technologies | Continuous synthesis in micro-reactors, allowing for precise control over reaction conditions and rapid optimization. nih.govnagoya-u.ac.jp | Enhanced safety, scalability, and efficiency compared to batch processes. |

Advanced Computational Prediction and Rational Design of Dibenzyl(oxo)phosphanium Analogs

The rational design of molecules for specific applications is a cornerstone of modern chemistry. For Dibenzyl(oxo)phosphanium, computational tools are essential for predicting the properties of novel analogs before their synthesis, saving significant time and resources. By modifying the benzyl rings or introducing different substituents on the phosphorus atom, properties can be fine-tuned for various applications.

The process involves:

Defining the Target: Identifying a desired function, such as binding to a specific enzyme, exhibiting photocatalytic activity, or acting as a fire retardant.

In Silico Design: Creating a virtual library of Dibenzyl(oxo)phosphanium analogs with varied substituents.

Property Calculation: Using Density Functional Theory (DFT) and other computational methods to predict key parameters. nagoya-u.ac.jp This can include electronic properties (HOMO/LUMO levels), steric profiles, bond energies, and polarity.

Prioritization: Ranking the designed analogs based on the computational predictions to identify the most promising candidates for synthesis and experimental validation.

This approach has been successfully used to design inhibitors for nitric oxide synthase and to develop novel conjugated polymers for photocatalysis, demonstrating its power and applicability to complex molecular design. nih.govrsc.org

| Design Strategy | Computational Tool | Predicted Outcome | Potential Application |

| Substituent Modification | DFT, Molecular Docking | Altered polarity, solubility, and binding affinity to biological targets. acs.orgnih.gov | Medicinal Chemistry (e.g., kinase inhibitors) |

| Polymer Integration | DFT, Band Structure Calculation | Tuned electronic bandgap and charge transfer properties. rsc.org | Materials Science (e.g., photocatalysts, organic electronics) |

| Host-Guest Modeling | Molecular Mechanics | Optimized cavity size and binding energy for specific guest molecules. | Supramolecular Chemistry |

Integration with Automation and Flow Chemistry for Enhanced Synthesis

To move from laboratory-scale research to industrial viability, the synthesis of Dibenzyl(oxo)phosphanium and its derivatives must be efficient, scalable, and safe. Integrating automated synthesis platforms and continuous flow chemistry is a key emerging direction to achieve these goals.

Adopting a similar strategy for Dibenzyl(oxo)phosphanium would involve:

Developing a continuous process for the key C-P bond-forming step.

Integrating in-line purification and analysis to monitor the reaction in real-time.

Utilizing automated platforms to rapidly screen different catalysts, solvents, and reaction conditions to optimize the synthesis of a library of analogs.

| Feature | Batch Synthesis | Flow Chemistry Synthesis |

| Scalability | Difficult; requires larger vessels and poses safety risks. | Simple; achieved by running the system for a longer duration. |

| Safety | Poor heat dissipation; risk of thermal runaway. | Excellent heat dissipation due to high surface-area-to-volume ratio. |

| Control | Limited control over mixing and temperature gradients. | Precise control over reaction parameters (time, temp, pressure). nagoya-u.ac.jp |

| Optimization | Slow and material-intensive. | Rapid; automated systems can screen conditions quickly with minimal waste. |

Interdisciplinary Applications in Emerging Fields

The unique properties of the phosphine oxide group—high polarity, exceptional hydrogen bond accepting capability, and chemical stability—make it a valuable functional motif for a range of interdisciplinary fields. acs.orgbldpharm.com Future research will focus on leveraging these characteristics by incorporating the Dibenzyl(oxo)phosphanium scaffold into advanced materials and bioactive molecules.

Medicinal Chemistry: The phosphine oxide group is increasingly recognized as a bioisostere for other functional groups like amides or sulfones. bldpharm.com Its introduction into a drug candidate can dramatically increase aqueous solubility and improve metabolic stability, as demonstrated with analogs of drugs like Prazosin and Imatinib. acs.orgbldpharm.com Future work will likely explore Dibenzyl(oxo)phosphanium-containing molecules as scaffolds for developing new therapeutic agents, particularly in oncology where phosphine oxides have already found application. bldpharm.comnih.gov

Materials Science: The strong coordination ability of the phosphine oxide oxygen atom makes it an excellent anchor for metal ions. This has been exploited to create phosphine oxide-based porous organic polymers (POPs) that can support catalytic metal centers for applications like hydrogen evolution. nih.gov Analogs of Dibenzyl(oxo)phosphanium could be used as monomers in the synthesis of such functional polymers. Furthermore, organophosphorus compounds are well-established as effective, low-toxicity flame retardants, representing another key application area. google.com

Catalysis: While often seen as a byproduct, phosphine oxides can also serve as ligands in homogeneous catalysis. wikipedia.org Their strong electron-donating nature can influence the electronic properties of a metal center, and they are known to have a labilizing effect on other ligands, which can be beneficial in certain catalytic cycles. wikipedia.org

| Field | Role of Dibenzyl(oxo)phosphanium Analogs | Key Property Leveraged |

| Medicinal Chemistry | Scaffolds for new drugs; solubility/stability enhancers. acs.orgbldpharm.com | High polarity, metabolic stability, H-bond acceptance. |

| Materials Science | Monomers for functional polymers; flame retardants. nih.govgoogle.com | Metal coordination, thermal stability. |

| Homogeneous Catalysis | Ancillary ligands for metal catalysts. wikipedia.org | Strong electron donation, cis-labilizing effect. |

| Supramolecular Chemistry | Host molecules for molecular recognition. | Defined tetrahedral geometry and H-bond accepting sites. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dibenzyl(oxo)phosphanium, and what are their comparative yields and purities?

- Methodological Answer : Dibenzyl(oxo)phosphanium can be synthesized via phosphorylation reactions using dibenzyl phosphite and oxidizing agents. A common approach involves reacting dibenzyl phosphite with halogenating agents (e.g., Cl₂ or Br₂) under anhydrous conditions, yielding ~75–85% purity. Alternative routes include nucleophilic substitution with benzyl halides and phosphonium precursors, though this method requires rigorous temperature control (0–5°C) to minimize side reactions. Purification via fractional crystallization in ethanol/water mixtures improves purity to >95% .

Q. How should Dibenzyl(oxo)phosphanium be handled and stored to maintain its stability in laboratory settings?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Storage in inert atmospheres (argon or nitrogen) at –20°C in amber glass vials is recommended. Handling requires anhydrous solvents (e.g., THF or DCM) and glovebox techniques. Waste must be neutralized with 10% sodium bicarbonate before disposal to prevent environmental release of reactive phosphorus species .

Q. What spectroscopic techniques are most effective for characterizing Dibenzyl(oxo)phosphanium, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ³¹P NMR : A singlet near δ +25 ppm confirms the presence of the oxo-phosphanium moiety.

- IR Spectroscopy : Strong absorption bands at 1250–1300 cm⁻¹ (P=O stretch) and 1100–1150 cm⁻¹ (P–O–C benzyl linkages).

- Mass Spectrometry : Molecular ion peak at m/z 261.1 (M⁺) with fragmentation patterns showing loss of benzyl groups (m/z 169.0 and 91.0) .

Advanced Research Questions

Q. How does the steric and electronic environment of Dibenzyl(oxo)phosphanium influence its reactivity in organocatalytic reactions?

- Methodological Answer : The benzyl groups provide steric bulk, reducing nucleophilic attack at the phosphorus center, while the oxo group enhances electrophilicity. Reactivity in Michael additions or phosphorylation reactions can be modulated by substituting benzyl groups with electron-withdrawing (e.g., p-nitrobenzyl) or donating (e.g., p-methoxybenzyl) groups. Computational studies (DFT) comparing charge distribution and frontier molecular orbitals are critical for rational design .

Q. What are the mechanisms underlying the hydrolysis of Dibenzyl(oxo)phosphanium under varying pH conditions, and how can kinetic parameters be accurately determined?

- Methodological Answer : Hydrolysis follows a two-step mechanism:

- Step 1 : Nucleophilic attack by water at the phosphorus center, forming a pentavalent intermediate.

- Step 2 : Cleavage of P–O bonds to release phosphoric acid and benzyl alcohol.